1-(Chlorodisulfanyl)-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorodisulfanyl)-2,3,4,5,6-pentafluorobenzene is a chemical compound characterized by the presence of a chlorodisulfanyl group attached to a pentafluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorodisulfanyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with chlorodisulfanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorodisulfanyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorodisulfanyl group can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
1-(Chlorodisulfanyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Chlorodisulfanyl)-2,3,4,5,6-pentafluorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The chlorodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(Chlorodisulfanyl)-2,3,4,5,6-tetrafluorobenzene
- 1-(Chlorodisulfanyl)-2,3,4,5,6-hexafluorobenzene
- 1-(Chlorodisulfanyl)-2,3,4,5,6-trifluorobenzene
Comparison: Compared to its similar compounds, 1-(Chlorodisulfanyl)-2,3,4,5,6-pentafluorobenzene is unique due to the specific arrangement and number of fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that its analogs may not be able to fulfill.
Properties
CAS No. |
62098-19-5 |
---|---|
Molecular Formula |
C6ClF5S2 |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)sulfanyl thiohypochlorite |
InChI |
InChI=1S/C6ClF5S2/c7-14-13-6-4(11)2(9)1(8)3(10)5(6)12 |
InChI Key |
PSHGEILIJMYKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SSCl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.